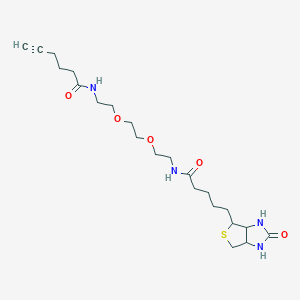
Alkynyl-Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG2-C4-Alkyne is a compound that features a biotin group, a polyethylene glycol (PEG) linker, and a terminal alkyne group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
準備方法
Synthetic Routes and Reaction Conditions
Biotin-PEG2-C4-Alkyne is synthesized through a series of chemical reactions that involve the attachment of a biotin moiety to a PEG linker, followed by the introduction of an alkyne group. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG linker, usually in the presence of a base like triethylamine, to form biotin-PEG.
Alkyne Introduction: Finally, the PEGylated biotin is reacted with an alkyne-containing reagent to introduce the terminal alkyne group.
Industrial Production Methods
Industrial production of Biotin-PEG2-C4-Alkyne follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure high purity and yield. The compound is typically produced under controlled conditions to maintain consistency and quality .
化学反応の分析
Types of Reactions
Biotin-PEG2-C4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of Biotin-PEG2-C4-Alkyne and an azide group on another molecule .
Common Reagents and Conditions
Reagents: Copper(I) iodide (CuI), sodium ascorbate, and azide-containing molecules.
Major Products
The major product of the CuAAC reaction involving Biotin-PEG2-C4-Alkyne is a biotinylated molecule with a triazole linkage. This product is highly stable and can be used in various bioconjugation applications .
科学的研究の応用
Biotin-PEG2-C4-Alkyne has a wide range of applications in scientific research:
作用機序
The mechanism of action of Biotin-PEG2-C4-Alkyne involves its ability to participate in CuAAC reactions. The terminal alkyne group reacts with azide groups in the presence of a copper catalyst to form a triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
類似化合物との比較
Similar Compounds
Biotin-PEG4-Alkyne: Similar to Biotin-PEG2-C4-Alkyne but with a longer PEG linker, providing greater flexibility and solubility.
Biotin-PEG2-Azide: Contains an azide group instead of an alkyne group, used in similar click chemistry applications.
Biotin-PEG2-Amine: Features an amine group, used for amide bond formation in bioconjugation.
Uniqueness
Biotin-PEG2-C4-Alkyne is unique due to its specific combination of a biotin moiety, a short PEG linker, and a terminal alkyne group. This combination allows for efficient and stable bioconjugation through CuAAC reactions, making it highly valuable in various research and industrial applications .
特性
分子式 |
C22H36N4O5S |
|---|---|
分子量 |
468.6 g/mol |
IUPAC名 |
N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide |
InChI |
InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29) |
InChIキー |
BMIRHLAYBWVOOC-UHFFFAOYSA-N |
正規SMILES |
C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


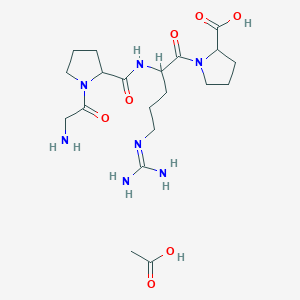
![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)
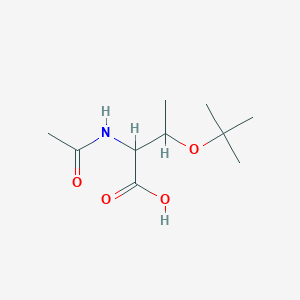
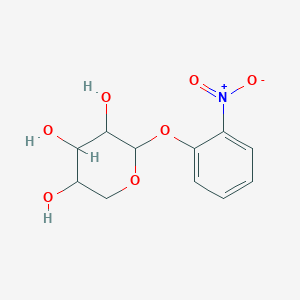
![2-[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13399257.png)
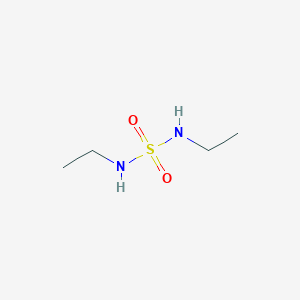
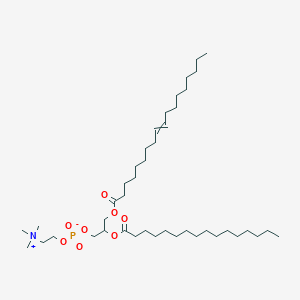
![[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate](/img/structure/B13399264.png)
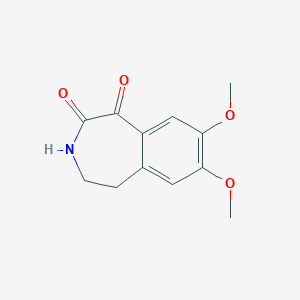
![(2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13399272.png)
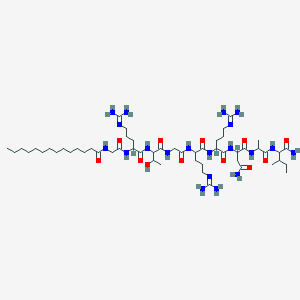
![8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B13399281.png)
![1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13399282.png)
![Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)-](/img/structure/B13399289.png)
